REACTION_CXSMILES
|
[CH:1]([O:3][CH3:4])=[O:2].[C]=O.[C:7]([CH2:10][CH:11](C)[C:12]([O:14][CH3:15])=[O:13])(=[O:9])[NH2:8]>CO>[CH3:7][CH:10]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[C:1]([O:3][CH3:4])=[O:2].[CH:7]([NH2:8])=[O:9] |^3:4|
|
Name
|
Example 3 ( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(=O)OC
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
96 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)CC(C(=O)OC)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal pressure at 40 kg/cm2G
|
Type
|
CUSTOM
|
Details
|
reached 60° C.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal pressure at 40 kg/cm2G
|
Type
|
CUSTOM
|
Details
|
to proceed with the reaction for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the content therein was cooled
|
Type
|
CUSTOM
|
Details
|
As a result of analysis
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)CC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([O:3][CH3:4])=[O:2].[C]=O.[C:7]([CH2:10][CH:11](C)[C:12]([O:14][CH3:15])=[O:13])(=[O:9])[NH2:8]>CO>[CH3:7][CH:10]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[C:1]([O:3][CH3:4])=[O:2].[CH:7]([NH2:8])=[O:9] |^3:4|
|
Name
|
Example 3 ( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(=O)OC
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
96 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)CC(C(=O)OC)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal pressure at 40 kg/cm2G
|
Type
|
CUSTOM
|
Details
|
reached 60° C.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal pressure at 40 kg/cm2G
|
Type
|
CUSTOM
|
Details
|
to proceed with the reaction for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the content therein was cooled
|
Type
|
CUSTOM
|
Details
|
As a result of analysis
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)CC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([O:3][CH3:4])=[O:2].[C]=O.[C:7]([CH2:10][CH:11](C)[C:12]([O:14][CH3:15])=[O:13])(=[O:9])[NH2:8]>CO>[CH3:7][CH:10]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[C:1]([O:3][CH3:4])=[O:2].[CH:7]([NH2:8])=[O:9] |^3:4|
|
Name
|
Example 3 ( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(=O)OC
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
96 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)CC(C(=O)OC)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal pressure at 40 kg/cm2G
|
Type
|
CUSTOM
|
Details
|
reached 60° C.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal pressure at 40 kg/cm2G
|
Type
|
CUSTOM
|
Details
|
to proceed with the reaction for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the content therein was cooled
|
Type
|
CUSTOM
|
Details
|
As a result of analysis
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)CC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([O:3][CH3:4])=[O:2].[C]=O.[C:7]([CH2:10][CH:11](C)[C:12]([O:14][CH3:15])=[O:13])(=[O:9])[NH2:8]>CO>[CH3:7][CH:10]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[C:1]([O:3][CH3:4])=[O:2].[CH:7]([NH2:8])=[O:9] |^3:4|
|
Name
|
Example 3 ( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(=O)OC
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
96 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)CC(C(=O)OC)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal pressure at 40 kg/cm2G
|
Type
|
CUSTOM
|
Details
|
reached 60° C.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal pressure at 40 kg/cm2G
|
Type
|
CUSTOM
|
Details
|
to proceed with the reaction for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the content therein was cooled
|
Type
|
CUSTOM
|
Details
|
As a result of analysis
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)CC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |